2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride
Overview
Description
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride, also known as APH, is a compound with the molecular formula C5H10ClN5O and a molecular weight of 191.62 g/mol . It has gained attention in recent years due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is 1S/C5H9N5O.ClH/c6-4-1-8-10(2-4)3-5(11)9-7;/h1-2H,3,6-7H2,(H,9,11);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride include a molecular weight of 191.62 g/mol . More specific properties such as boiling point, density, and solubility were not available in the search results.Scientific Research Applications
Antimicrobial Activity
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride, through its derivatives, has shown potential in antimicrobial activities. For instance, the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives from this compound demonstrated significant antibacterial effects against common pathogenic bacteria including Gram-positive and Gram-negative strains, with the results comparable to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021). Additionally, novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles derived from it have been synthesized and characterized for their antimicrobial properties, showcasing its versatility in creating compounds with potential health applications (Sreeramulu & Ashokgajapathiraju, 2014).
Anti-tumor Activities
The compound has also been utilized in the synthesis of novel pyrazole derivatives exhibiting anti-tumor activities. A study involving the reaction of cyanoacetylhydrazine with chloroacetyl chloride produced derivatives that, upon further reactions, yielded compounds with significant inhibitory effects on human tumor cells lines, highlighting the compound's potential in cancer research (Mohareb et al., 2012).
Antioxidant Properties
Additionally, derivatives of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride have been explored for their antioxidant properties. A study synthesized a series of novel 3,5-dimethyl-1H-pyrazole derivatives containing hydrazine, which were tested for their in vitro antioxidant activities. Some compounds showed potential radical scavenging capacity, indicating the compound's usefulness in developing antioxidant agents (Karrouchi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetohydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c6-4-1-8-10(2-4)3-5(11)9-7;/h1-2H,3,6-7H2,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOWNBXINQTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride | |
CAS RN |
1256264-87-5 | |
Record name | 1H-Pyrazole-1-acetic acid, 4-amino-, hydrazide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256264-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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